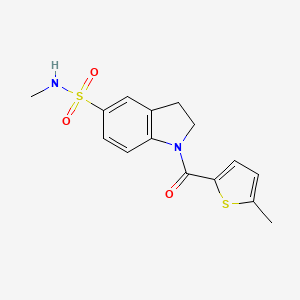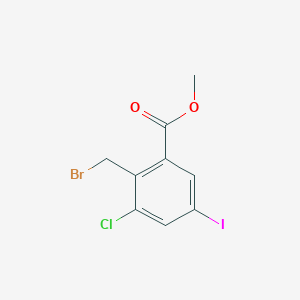
Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzoate ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of methyl 3-chloro-5-iodobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodine atom allows for Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl compounds.
Reduction: The compound can be reduced to the corresponding methyl 3-chloro-5-iodobenzoate using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Coupling Reactions: Formation of biaryl compounds.
Reduction: Formation of methyl 3-chloro-5-iodobenzoate.
Aplicaciones Científicas De Investigación
Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzoate ring. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.
Comparación Con Compuestos Similares
- Methyl 2-(bromomethyl)benzoate
- Methyl 3-chloro-5-iodobenzoate
- Methyl 2-bromo-3-chlorobenzoate
Comparison: Methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate is unique due to the presence of three different halogens on the benzoate ring, which imparts distinct reactivity and versatility in chemical transformations. Compared to similar compounds, it offers a broader range of synthetic applications and potential for creating diverse molecular structures.
Propiedades
Fórmula molecular |
C9H7BrClIO2 |
|---|---|
Peso molecular |
389.41 g/mol |
Nombre IUPAC |
methyl 2-(bromomethyl)-3-chloro-5-iodobenzoate |
InChI |
InChI=1S/C9H7BrClIO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3 |
Clave InChI |
OMRVHCXQDZJDQR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)I)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,7B-tetrahydro-1aH-cyclopropa[c]isoquinoline-1a-carboxylic acid](/img/structure/B12815247.png)
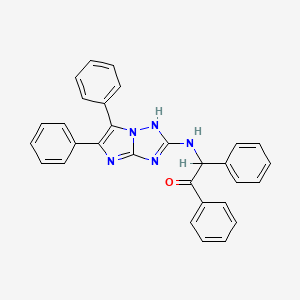
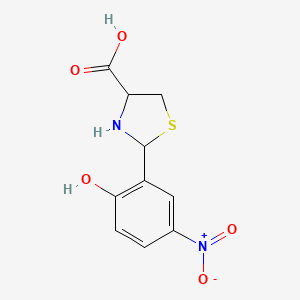
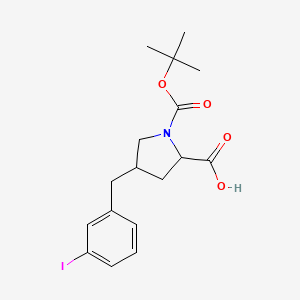
![7-Amino-2-ethyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12815277.png)
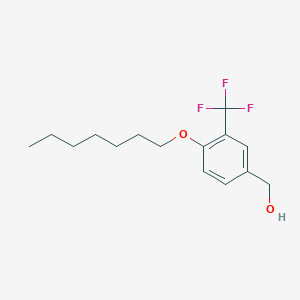
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate](/img/structure/B12815285.png)
![2-amino-9-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12815290.png)
![5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815298.png)




